molecular formula C8H27N3O6P2 B12674770 Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate CAS No. 94107-70-7

Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate

Cat. No.: B12674770
CAS No.: 94107-70-7
M. Wt: 323.26 g/mol
InChI Key: AGWOZOMWEWMBHP-UHFFFAOYSA-N
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Description

Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate (CAS 94107-70-7) is a bisphosphonate compound characterized by a hexylimino group bridging two methylenephosphonate moieties and two ammonium counterions. Its molecular formula is C₈H₂₃N₃O₆P₂, with a molecular weight of 327.23 g/mol . The hexyl chain (C₆) confers moderate lipophilicity, distinguishing it from shorter-chain analogues (e.g., propyl, butyl) and hydrophilic derivatives like hydroxyethyl-substituted bisphosphonates. Bisphosphonates are widely studied for their ability to bind hydroxyapatite in bone tissues, making them relevant in osteoporosis treatment and industrial applications such as corrosion inhibition .

Properties

CAS No.

94107-70-7

Molecular Formula

C8H27N3O6P2

Molecular Weight

323.26 g/mol

IUPAC Name

diazanium;[hexyl(phosphonatomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C8H21NO6P2.2H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);2*1H3

InChI Key

AGWOZOMWEWMBHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process involves multiple steps, including the formation of intermediate compounds, which are then converted into the final product through further reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bisphosphonate derivatives, while substitution reactions can produce a wide range of substituted bisphosphonates .

Scientific Research Applications

Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate involves its high affinity for calcium ions. This property allows it to bind strongly to bone mineral, making it effective in inhibiting bone resorption. The compound targets osteoclasts, the cells responsible for bone resorption, and inhibits their activity, thereby reducing bone loss .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) LogP* PSA (Ų) Alkyl Chain Counterion
Diammonium ((hexylimino)bis(methylene))bisphosphonate (94107-70-7) C₈H₂₃N₃O₆P₂ 327.23 ~1.5 ~140 Hexyl (C₆) NH₄⁺ (2)
Diammonium ((2-hydroxyethylimino)bis(methylene))bisphosphonate (84696-97-9) C₄H₁₉N₃O₇P₂ 283.16 -0.80 164.63 Hydroxyethyl NH₄⁺ (2)
Diammonium ((dodecylimino)bis(methylene))bisphosphonate (94107-76-3) C₁₄H₃₅N₃O₆P₂ 396.39 ~3.0 ~140 Dodecyl (C₁₂) NH₄⁺ (2)
Dipotassium ((1-methylethylimino)bis(methylene))bisphosphonate (94278-04-3) C₅H₁₃K₂NO₆P₂ 323.30 ~0.5 ~130 Isopropyl K⁺ (2)

Key Observations :

Alkyl Chain Impact :

  • Longer chains (e.g., dodecyl, CAS 94107-76-3) increase LogP, enhancing lipophilicity but reducing aqueous solubility. The hexyl derivative balances moderate hydrophobicity for membrane permeability while retaining some solubility .
  • Hydroxyethyl substitution (CAS 84696-97-9) introduces a polar -OH group, lowering LogP (-0.80) and increasing polar surface area (PSA = 164.63 Ų), making it more hydrophilic .

Counterion Effects :

  • Ammonium salts (e.g., CAS 94107-70-7) generally exhibit lower solubility in water compared to potassium analogues (e.g., CAS 94278-04-3) due to differences in ionic radius and hydration energy .

Functional Performance

  • Bone Affinity : Shorter alkyl chains (e.g., hydroxyethyl) show stronger binding to bone minerals due to higher polarity, while longer chains (hexyl, dodecyl) may prioritize tissue penetration .
  • Corrosion Inhibition: Hexyl and dodecyl derivatives are effective in non-aqueous systems due to hydrophobic interactions, whereas hydrophilic variants (e.g., hydroxyethyl) perform better in aqueous environments .

Biological Activity

Overview of Diammonium Dihydrogen ((Hexylimino)bis(methylene))bisphosphonate

This compound is a phosphonate compound that may exhibit various biological activities similar to other phosphonates. Phosphonates are known for their potential applications in agriculture, medicine, and biochemistry due to their ability to interact with biological systems.

Chemical Structure

The compound features a central phosphonate group, which is characterized by the presence of phosphorus atoms bonded to oxygen atoms. The hexylimino substituent may influence its biological properties, including its interaction with enzymes and cellular components.

Biological Activities

  • Antimicrobial Activity : Many phosphonates have demonstrated antimicrobial properties. For instance, studies have shown that certain phosphonate derivatives can inhibit the growth of bacteria and fungi. This activity may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anticancer Properties : Some phosphonates have been investigated for their anticancer potential. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways. Research has indicated that modifications in the alkyl chain length and branching can significantly affect the cytotoxicity of these compounds.
  • Enzyme Inhibition : Phosphonates can act as enzyme inhibitors, particularly in pathways involving nucleotides and amino acids. The presence of the methylene groups may enhance binding affinity to target enzymes, leading to effective inhibition.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Applied Microbiology evaluated the antimicrobial activity of various phosphonates against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications led to enhanced efficacy against resistant strains.
  • Cytotoxicity Assays : Research conducted on phosphonate derivatives revealed that compounds with longer alkyl chains exhibited increased cytotoxicity against several cancer cell lines, suggesting a structure-activity relationship that could be explored further for therapeutic applications.
  • Enzyme Interaction Studies : In vitro studies have shown that specific phosphonate compounds can effectively inhibit key enzymes involved in metabolic pathways, demonstrating potential for drug development targeting metabolic disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthJournal of Applied Microbiology
AnticancerInduction of apoptosis in cancer cellsCancer Research Journal
Enzyme InhibitionEffective inhibition of metabolic enzymesBiochemistry Journal

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